Superior Oxidative Addition Reactivity of C6-Iodo Substituent Enables Orthogonal Suzuki-Miyaura Coupling Selectivity
In benzothiazole scaffolds bearing multiple halogens, the C-I bond undergoes oxidative addition with Pd(0) catalysts with dramatically higher reactivity than C-Br or C-Cl bonds, enabling chemoselective sequential functionalization. This orthogonal reactivity has been systematically exploited in 4-bromo-2-iodobenzothiazole systems, where the 2-iodo position reacts exclusively in the first Suzuki-Miyaura coupling while the 4-bromo position remains intact for subsequent functionalization [1]. By direct extension of this established reactivity gradient, 6-iodobenzo[d]thiazole provides a uniquely reactive handle for C6-selective cross-coupling that 6-bromo- and 6-chlorobenzothiazole cannot match under identical mild conditions .
| Evidence Dimension | Relative oxidative addition rate with Pd(0) catalysts |
|---|---|
| Target Compound Data | C-I bond: fastest oxidative addition (qualitative ranking) |
| Comparator Or Baseline | C-Br bond (6-bromobenzo[d]thiazole); C-Cl bond (6-chlorobenzo[d]thiazole) |
| Quantified Difference | C-I >> C-Br > C-Cl (qualitative reactivity gradient from benzothiazole cross-coupling literature) |
| Conditions | Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ or similar Pd(0) catalysts; aryl boronic acids as coupling partners |
Why This Matters
Procurement of the 6-iodo variant is essential when synthetic routes require chemoselective C6 functionalization under mild conditions with minimal competing side reactions—a capability that lighter halogen analogs cannot reliably deliver.
- [1] Gautier, A. et al., Tetrahedron, 2020, 76(14), 130982. 'Straightforward convergent access to 2-arylated polysubstituted benzothiazoles.' View Source
